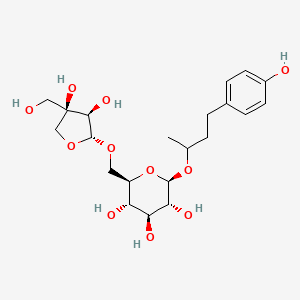![molecular formula C12H10N2O4 B14082624 4-[(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)methyl]benzoic acid CAS No. 4114-04-9](/img/structure/B14082624.png)
4-[(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]benzoic acid is a heterocyclic compound that features a benzoic acid moiety linked to a dihydropyrimidinone structure. This compound is of interest due to its potential biological activities and its role as an intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]benzoic acid can be achieved through a multi-step process involving the Biginelli reaction. This reaction typically involves the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions. Various catalysts, such as Lewis acids, Brønsted acids, and ionic liquids, can be employed to enhance the reaction efficiency .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors and optimized catalytic systems. The use of task-specific ionic liquids (TSILs) as catalysts can provide an efficient and environmentally friendly approach to large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The dihydropyrimidinone ring can be reduced to form tetrahydropyrimidinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylate derivatives.
Reduction: Tetrahydropyrimidinone derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to nucleotides.
Medicine: Explored for its potential antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the development of new materials and as a building block in organic synthesis
Mécanisme D'action
The biological activity of 4-[(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]benzoic acid is primarily attributed to its ability to mimic natural nucleotides. It can interact with various enzymes and receptors, inhibiting their activity. The compound’s dihydropyrimidinone ring is crucial for binding to the active sites of these molecular targets, thereby modulating their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydropyrimidin-2(1H)-one: Shares the dihydropyrimidinone core but lacks the benzoic acid moiety.
4-[(2,4-Dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid: Similar structure but contains a thiazolidinone ring instead of a dihydropyrimidinone ring.
Uniqueness
4-[(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]benzoic acid is unique due to the presence of both the benzoic acid and dihydropyrimidinone moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various fields of research and industry .
Propriétés
Numéro CAS |
4114-04-9 |
|---|---|
Formule moléculaire |
C12H10N2O4 |
Poids moléculaire |
246.22 g/mol |
Nom IUPAC |
4-[(2,4-dioxopyrimidin-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C12H10N2O4/c15-10-5-6-14(12(18)13-10)7-8-1-3-9(4-2-8)11(16)17/h1-6H,7H2,(H,16,17)(H,13,15,18) |
Clé InChI |
CZMAKWYBENYQFV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CN2C=CC(=O)NC2=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-O-tert-butyl 2-O-methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B14082554.png)


![3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14082573.png)


![2'-Fluoro-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14082598.png)




![N-[(8|A,9R)-6'-Methoxycinchonan-9-yl]-N'-[[(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenyl]methyl]thiourea](/img/structure/B14082626.png)
![5-(2-hydroxy-5-methylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14082628.png)
